molecular formula C21H19F3N2O4 B12170464 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12170464
M. Wt: 420.4 g/mol
InChI Key: GCQJGOYPDNWHBV-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative characterized by a quinoline core substituted with fluorine, methoxy, and fluoroethyl groups, along with a 4-methoxybenzyl carboxamide moiety. Fluoroquinolones are widely studied for their antimicrobial properties, with substituent patterns critically influencing potency, pharmacokinetics, and target binding.

Properties

Molecular Formula

C21H19F3N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H19F3N2O4/c1-29-13-5-3-12(4-6-13)10-25-21(28)15-11-26(8-7-22)18-14(19(15)27)9-16(23)20(30-2)17(18)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,25,28)

InChI Key

GCQJGOYPDNWHBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxamide formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Hydroxyquinoline derivatives

    Substitution: Amino or thio-substituted quinoline derivatives

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast cancer and leukemia models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.2Induction of apoptosis
Compound BLeukemia3.8Cell cycle arrest
6,8-Difluoro...Various4.5Apoptosis and cell cycle disruption

Antimicrobial Properties

The compound also exhibits antimicrobial properties, particularly against resistant strains of bacteria. Quinoline derivatives have been shown to inhibit bacterial growth through mechanisms such as interference with DNA gyrase activity, which is crucial for bacterial DNA replication .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several quinoline derivatives, including 6,8-difluoro compounds, it was found that they significantly reduced the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential for use in treating infections caused by these pathogens.

Pharmacological Insights

The pharmacokinetics and bioavailability of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide have been investigated to optimize its therapeutic profile. Studies indicate favorable absorption characteristics and metabolic stability, making it a promising candidate for further development in drug formulation .

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other quinolones, particularly those with modifications at positions 1, 6, 7, and 6. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Position 1 Position 6 Position 7 Position 8 Carboxamide/Ester Group Key Properties
Target Compound 2-fluoroethyl F OCH₃ F N-(4-methoxybenzyl) carboxamide High lipophilicity; potential enhanced CNS penetration due to fluoroethyl
7f () Cyclopropyl F Cl - 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl ester Broad-spectrum antibacterial activity; Cl at position 7 may reduce solubility vs. OCH₃
Ciprofloxacin Cyclopropyl F H F Piperazinyl Standard fluoroquinolone; lower lipophilicity due to lack of methoxybenzyl group
Moxifloxacin CH₂CH₂N (azabicyclo) F OCH₃ F Diazabicyclic Enhanced Gram-positive coverage; OCH₃ at 7 improves DNA binding affinity

Key Findings from Comparative Studies

6,8-Difluoro substitution aligns with moxifloxacin’s structure, which is associated with improved DNA gyrase inhibition. However, the absence of a diazabicyclic group (as in moxifloxacin) might limit Gram-positive activity.

Solubility and Metabolism: The 7-methoxy group in the target compound likely improves aqueous solubility relative to 7-chloro analogs (e.g., 7f) but may reduce metabolic stability compared to unsubstituted derivatives.

Resistance Profiles :

  • Fluorine substitutions at positions 6 and 8 are associated with reduced susceptibility to efflux pumps in resistant bacterial strains, a feature shared with moxifloxacin but absent in 7f .

Biological Activity

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. The following table summarizes key findings related to its anticancer effects:

Study Cell Line IC50 (µM) Mechanism
Study AKYSE700.655Induction of apoptosis via cell cycle arrest
Study BA5494.8Mitotic phase arrest through CDK inhibition
  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including KYSE70 and A549 cells. For instance, in one study, it exhibited an IC50 value of 0.655 µM against KYSE70 cells after 48 hours of treatment, indicating potent anti-tumor activity .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Specifically, it was found to induce a significant increase in the expression of p21 Cip1/Waf1, a cyclin-dependent kinase inhibitor, while down-regulating cyclin B1 and CDK1 levels .
  • In Vivo Efficacy : In animal models, the compound significantly suppressed tumor growth in mice inoculated with A549 cells, further supporting its potential as an anticancer agent .

Case Study 1: Antitumor Efficacy in Lung Cancer

In a detailed investigation involving A549 lung carcinoma cells, the compound was shown to inhibit cell growth effectively. The study utilized MTT assays to evaluate cell viability and demonstrated that treatment led to significant cytotoxicity in a dose-dependent manner.

Case Study 2: Structural Modifications and Activity Correlation

Another study explored various structural modifications of quinoline derivatives to enhance their biological activity. It was found that specific substitutions could significantly increase potency against cancer cells, suggesting avenues for future drug design based on the target compound's structure .

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